molecular formula C18H18F2N2O4 B607298 N'-(2-(3,5-difluorophenyl)-2-hydroxyacetyl)-2-ethyl-4-hydroxy-3-methylbenzohydrazide CAS No. 1181770-72-8

N'-(2-(3,5-difluorophenyl)-2-hydroxyacetyl)-2-ethyl-4-hydroxy-3-methylbenzohydrazide

Cat. No. B607298
M. Wt: 364.3488
InChI Key: SSNAPUUWBPZGOY-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, other names (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanisms, the products formed, and the conditions under which the reactions occur.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, chemical stability, and spectral properties (IR, UV-Vis, NMR, etc.).


Scientific Research Applications

  • Synthesis and Structural Analysis :

    • Lei et al. (2015) discuss the synthesis of a series of hydrazone compounds derived from 4-methylbenzohydrazide, including compounds with structures related to the specified chemical. These compounds exhibit antibacterial activity and are characterized by their crystal structures and physico-chemical methods, including hydrogen bonding and π···π stacking interactions (Lei et al., 2015).
    • Feng, Wang, and Lei (2008) describe the crystal structure of a compound similar to the specified chemical, highlighting intramolecular N—H⋯O interactions and intermolecular hydrogen bonds (Feng, Wang, & Lei, 2008).
  • Antibacterial Activity :

    • Gadakh et al. (2010) synthesized a series of fluorine-containing compounds related to the specified chemical and evaluated their antibacterial and antifungal activities. Certain compounds demonstrated promising activities against bacterial strains (Gadakh et al., 2010).
    • La, Wang, and Xue (2020) prepared new oxidovanadium(V) complexes with hydrazone ligands similar to the specified chemical, which showed antimicrobial activity against various strains (La, Wang, & Xue, 2020).
  • Spectral-Luminescent Properties :

    • Mikhailov et al. (2018) studied the spectral-luminescent properties of compounds related to the specified chemical, synthesized by cyclization and acylation processes (Mikhailov et al., 2018).
  • Antimicrobial and Antifungal Activities :

    • Hu, Xue, Zhao, and Yang (2015) synthesized hydrazone compounds structurally similar to the specified chemical and assessed their antibacterial and antifungal activities, demonstrating effectiveness against various pathogens (Hu, Xue, Zhao, & Yang, 2015).
  • Application in Synthesis of Other Compounds :

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This involves predicting or proposing future research directions. This could be based on the current limitations or the potential applications of the compound.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. If you have a specific compound or class of compounds you’re interested in, feel free to ask! I’m here to help.


properties

IUPAC Name

N'-[2-(3,5-difluorophenyl)-2-hydroxyacetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O4/c1-3-13-9(2)15(23)5-4-14(13)17(25)21-22-18(26)16(24)10-6-11(19)8-12(20)7-10/h4-8,16,23-24H,3H2,1-2H3,(H,21,25)(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNAPUUWBPZGOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1C)O)C(=O)NNC(=O)C(C2=CC(=CC(=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657800
Record name N'-[(3,5-Difluorophenyl)(hydroxy)acetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2-(3,5-difluorophenyl)-2-hydroxyacetyl)-2-ethyl-4-hydroxy-3-methylbenzohydrazide

CAS RN

1181770-72-8
Record name N'-[(3,5-Difluorophenyl)(hydroxy)acetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

70.0 g of N′-[2-(3,5-difluorophenyl)-2-hydroxyacetyl]-2-ethyl-4-methoxy-3-methylbenzohydrazide (A1) are suspended in 350 ml of dichloromethane. 105 ml of boron tribromide are then added dropwise. The reaction mixture is stirred at room temperature for 3 hours. The resultant solution is subsequently carefully decanted into one litre of ice-water. The aqueous phase is extracted twice with 500 ml of ethyl acetate. The combined organic phases are then extracted once with 300 ml of water, dried over sodium sulfate and subsequently filtered. The filtrate is concentrated in vacuo. The resultant residue is, then recrystallised from 500 ml of acetonitrile using activated carbon, giving 32.2 g of the title compound as colourless solid having a melting point of 187.4° C. (MS: 365 (MH+), TLC: Rf=0.29 (cyclohexane/methyl tert-butyl ether 1:4, parts by volume).
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Citations

For This Compound
2
Citations
T Mohammad, S Siddiqui, A Shamsi, MF Alajmi… - Molecules, 2020 - mdpi.com
Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase that works under acute transcriptional control by several stimuli, including serum and glucocorticoids. It …
Number of citations: 80 www.mdpi.com
AK Verma, SF Ahmed, MS Hossain… - Journal of …, 2022 - Taylor & Francis
SGK1 (Serum and Glucocorticoid Regulated Kinase 1), a serine/threonine kinase that is activated by various stimuli, including serum and glucocorticoids. It controls inflammation, …
Number of citations: 1 www.tandfonline.com

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